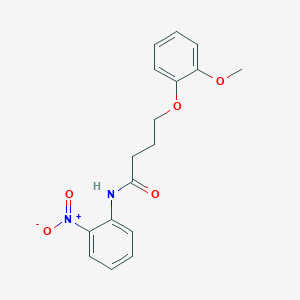![molecular formula C30H29NO6 B254824 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B254824.png)
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neurological and psychiatric disorders. This drug has shown promising results in preclinical studies and is currently being tested in clinical trials.
Mecanismo De Acción
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione acts as a selective antagonist of the kappa opioid receptor, which is found in various regions of the brain, including the amygdala, hippocampus, and prefrontal cortex. By blocking the activity of this receptor, (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione is able to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the modulation of stress-related behaviors, the regulation of reward pathways, and the reduction of drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione in lab experiments is its selectivity for the kappa opioid receptor, which allows for more precise modulation of the activity of this receptor compared to other drugs that may have more broad effects on the brain. However, one limitation of using (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione in lab experiments is the potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione. These include the development of more selective and potent kappa opioid receptor antagonists, the investigation of the drug's effects on other neurological and psychiatric disorders, and the exploration of potential combination therapies with other drugs. Additionally, further research is needed to fully understand the long-term effects of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione on brain function and behavior.
Métodos De Síntesis
The synthesis of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by the reaction of the oxime with 2-phenylethylamine and propyl 3-bromobenzoate to form the desired pyrrolidine-2,3-dione.
Aplicaciones Científicas De Investigación
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione has been shown to have potential therapeutic benefits in a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders. The drug works by modulating the activity of the kappa opioid receptor, which is involved in the regulation of stress and reward pathways in the brain.
Propiedades
Nombre del producto |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
|---|---|
Fórmula molecular |
C30H29NO6 |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H29NO6/c1-2-15-35-23-10-6-9-21(18-23)27-26(28(32)22-11-12-24-25(19-22)37-17-16-36-24)29(33)30(34)31(27)14-13-20-7-4-3-5-8-20/h3-12,18-19,27,32H,2,13-17H2,1H3/b28-26+ |
Clave InChI |
MWUDNEPUQNSJBE-BYCLXTJYSA-N |
SMILES isomérico |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5 |
SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5 |
SMILES canónico |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B254764.png)



